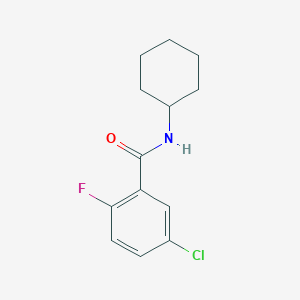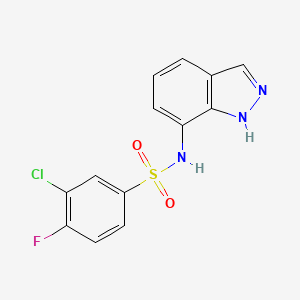
3-Chloro-4-fluoro-N-(1H-indazol-7-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-fluoro-N-(1H-indazol-7-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of 3-Chloro-4-fluoro-N-(1H-indazol-7-yl)benzene-1-sulfonamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Indazole Core: The indazole core can be synthesized via transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation.
Introduction of Chlorine and Fluorine: Halogenation reactions are employed to introduce chlorine and fluorine atoms onto the benzene ring.
Sulfonamide Formation:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow chemistry techniques and automated synthesis platforms.
Chemical Reactions Analysis
3-Chloro-4-fluoro-N-(1H-indazol-7-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Oxidation and Reduction: The indazole core can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Scientific Research Applications
3-Chloro-4-fluoro-N-(1H-indazol-7-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand the role of indazole derivatives in biological systems, including their interactions with enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting various diseases, including viral infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-N-(1H-indazol-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby disrupting the signaling pathways involved in disease progression . For example, it may inhibit the activity of phosphoinositide 3-kinase δ, which plays a role in cancer cell survival and proliferation .
Comparison with Similar Compounds
3-Chloro-4-fluoro-N-(1H-indazol-7-yl)benzene-1-sulfonamide can be compared with other indazole derivatives, such as:
3-Amino-1H-indazole-1-carboxamides: These compounds also exhibit antiproliferative activity but differ in their specific molecular targets and pathways.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These derivatives are known for their antiviral properties and differ in their core structure and functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and fluorine atoms, which contribute to its distinct biological activity and chemical reactivity .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(1H-indazol-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3O2S/c14-10-6-9(4-5-11(10)15)21(19,20)18-12-3-1-2-8-7-16-17-13(8)12/h1-7,18H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOKBPGICUDGOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
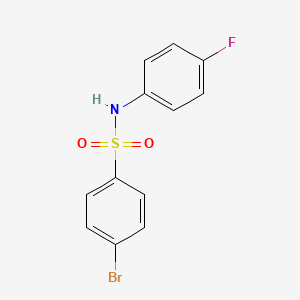
![ethyl N-[(4-nitrophenyl)sulfonylamino]carbamate](/img/structure/B7829972.png)
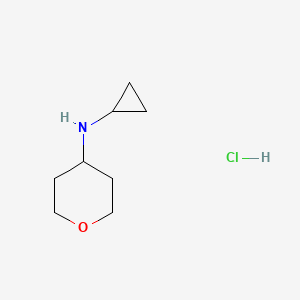
![4-Amino-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide hydrochloride](/img/structure/B7829982.png)
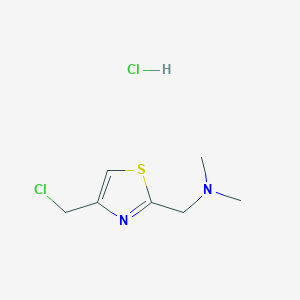
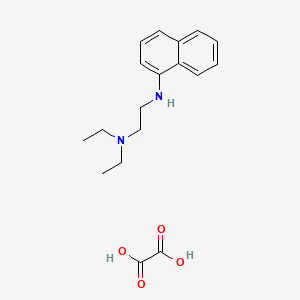

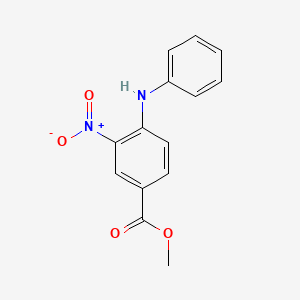
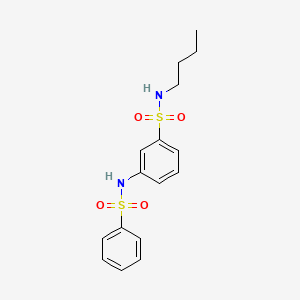
![4-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7830030.png)
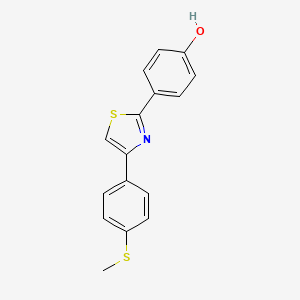
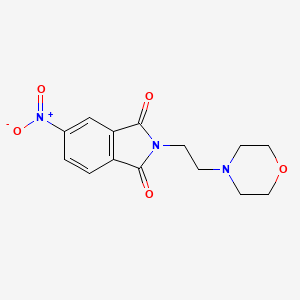
![6-[2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B7830062.png)
